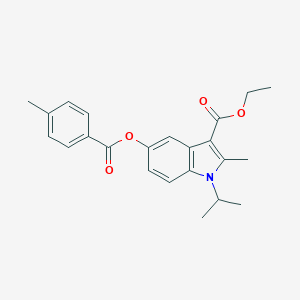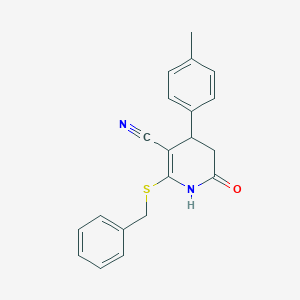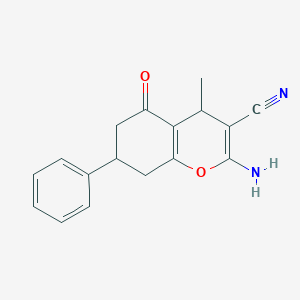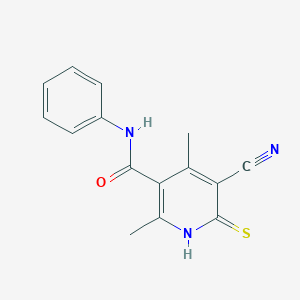
Ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its complex structure, which includes an indole core substituted with various functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole core is of interest in the study of biological processes and the development of bioactive molecules.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. For example, it may interact with G-protein coupled receptors (GPCRs) or inhibit specific enzymes involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate: This compound shares a similar structure but has a benzofuran core instead of an indole core.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with different substituents, showing antiviral activity.
Uniqueness
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the indole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
312584-74-0 |
|---|---|
Fórmula molecular |
C23H25NO4 |
Peso molecular |
379.4g/mol |
Nombre IUPAC |
ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate |
InChI |
InChI=1S/C23H25NO4/c1-6-27-23(26)21-16(5)24(14(2)3)20-12-11-18(13-19(20)21)28-22(25)17-9-7-15(4)8-10-17/h7-14H,6H2,1-5H3 |
Clave InChI |
WNOXMOWWCVOMGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C(C)C)C |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-methylfuran-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B378558.png)
![[3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-bromophenyl)methanone](/img/structure/B378559.png)

![6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B378561.png)
![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B378566.png)

![N-{2-(2-chlorophenyl)-1-[(3-hydroxyanilino)carbonyl]vinyl}benzamide](/img/structure/B378570.png)
![(2E)-3-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B378571.png)
![N-{2-(4-bromophenyl)-1-[(tert-butylamino)carbonyl]vinyl}benzamide](/img/structure/B378572.png)
![N-[(E)-2-(3-bromophenyl)-1-(6-chloro-1H-benzimidazol-2-yl)ethenyl]benzamide](/img/structure/B378573.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[(4-fluoroanilino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B378575.png)
![N-[1-{[4-(aminosulfonyl)anilino]carbonyl}-2-(4-bromophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B378576.png)

